Iasa-forskolin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

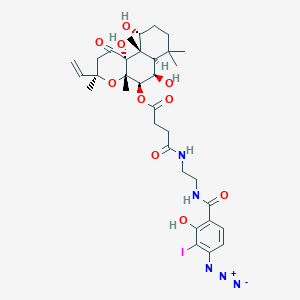

Iasa-forskolin, also known as this compound, is a useful research compound. Its molecular formula is C33H44IN5O10 and its molecular weight is 797.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Diterpenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antiviral Activity

Recent studies have highlighted the potential of forskolin as an antiviral agent, particularly against SARS-CoV-2. In silico docking experiments demonstrated that forskolin can inhibit the interaction between the viral receptor-binding domain (RBD) and the human angiotensin-converting enzyme 2 (ACE2) receptor. This suggests that forskolin might play a significant role in preventing viral entry into human cells, making it a candidate for further antiviral drug development .

Respiratory Disorders

Forskolin has been shown to possess therapeutic effects in managing respiratory conditions such as asthma. Clinical trials indicated that oral administration of forskolin improved lung function parameters in patients with asthma, comparable to traditional treatments . Its mechanism involves the inhibition of inflammatory cytokines and modulation of airway smooth muscle tone.

Cardiovascular Health

Forskolin is recognized for its ability to lower blood pressure and improve cardiac function. It acts as a vasodilator by increasing intracellular cyclic AMP (cAMP) levels, which relaxes vascular smooth muscles. Studies have demonstrated that forskolin can effectively manage hypertension and related heart complications, contributing to cardiovascular health .

Stem Cell Differentiation

Forskolin has been utilized in research focused on stem cell biology, particularly in promoting germ cell differentiation from embryonic stem (ES) cells. Studies indicated that forskolin enhances the differentiation process through cAMP signaling pathways, which are crucial for meiosis and oocyte maturation . The optimal concentration for inducing germ cell differentiation was found to be around 20 µM.

Cancer Research

The compound has also been investigated for its potential anti-cancer properties. Forskolin's ability to induce apoptosis in cancer cells through cAMP-mediated pathways presents a promising avenue for cancer treatment research. Its multifaceted action makes it a candidate for developing novel anti-cancer therapies .

Case Studies and Clinical Trials

Propiedades

Número CAS |

121878-20-4 |

|---|---|

Fórmula molecular |

C33H44IN5O10 |

Peso molecular |

797.6 g/mol |

Nombre IUPAC |

[(3R,4aS,5R,6R,6aR,10R,10aS,10bR)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] 4-[2-[(4-azido-2-hydroxy-3-iodobenzoyl)amino]ethylamino]-4-oxobutanoate |

InChI |

InChI=1S/C33H44IN5O10/c1-7-30(4)16-20(41)33(47)31(5)19(40)12-13-29(2,3)26(31)25(45)27(32(33,6)49-30)48-22(43)11-10-21(42)36-14-15-37-28(46)17-8-9-18(38-39-35)23(34)24(17)44/h7-9,19,25-27,40,44-45,47H,1,10-16H2,2-6H3,(H,36,42)(H,37,46)/t19-,25-,26-,27-,30+,31-,32+,33-/m1/s1 |

Clave InChI |

UTCUSMOTNRCVGL-JFHNSAMMSA-N |

SMILES |

CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)OC(=O)CCC(=O)NCCNC(=O)C4=C(C(=C(C=C4)N=[N+]=[N-])I)O)O)C)O)C |

SMILES isomérico |

C[C@@]1(CC(=O)[C@]2([C@@]3([C@@H](CCC([C@H]3[C@H]([C@H]([C@@]2(O1)C)OC(=O)CCC(=O)NCCNC(=O)C4=C(C(=C(C=C4)N=[N+]=[N-])I)O)O)(C)C)O)C)O)C=C |

SMILES canónico |

CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)OC(=O)CCC(=O)NCCNC(=O)C4=C(C(=C(C=C4)N=[N+]=[N-])I)O)O)C)O)C |

Sinónimos |

3'-iodo-4'-azidosalicylamidoethylamido-7-succinyldeacetylforskolin IASA-forskolin |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.